3-Amino-1-methylpiperidin-4-ol;dihydrochloride
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Overview
Description
3-Amino-1-methylpiperidin-4-ol;dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylpiperidin-4-ol;dihydrochloride typically involves the reaction of 1-methylpiperidine with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. One common method involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methylpiperidin-4-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler amine derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Amino-1-methylpiperidin-4-ol;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-1-methylpiperidin-4-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methylpiperidine: A similar compound with a slightly different structure, lacking the hydroxyl group.
4-Hydroxy-1-methylpiperidine: Another related compound with a hydroxyl group at a different position.
Uniqueness
3-Amino-1-methylpiperidin-4-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H16Cl2N2O |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
3-amino-1-methylpiperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H |
InChI Key |
IYOFWUGRTTWMOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)N)O.Cl.Cl |
Origin of Product |
United States |
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